molecular formula C15H11Cl2NO4 B3498728 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid

4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid

Cat. No. B3498728
M. Wt: 340.2 g/mol
InChI Key: GHEJAAXZTTXGRW-UHFFFAOYSA-N
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Description

“4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid” is a compound that is derived from benzoic acid . It is a derivative of p-salicylic acid with chloro-substituents at C-3 and C-5 of the benzene ring . It is functionally related to a benzoic acid and a 4-hydroxybenzoic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1,3,5-triazine 4-aminobenzoic acid derivatives were prepared by conventional methods or by using microwave irradiation . The process involved the esterification of the 4-aminobenzoic acid moiety to afford methyl ester analogues . The synthesized compounds were fully characterized by FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .


Molecular Structure Analysis

The molecular formula of “4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid” is C15H11Cl2NO4 . The average mass is 340.158 Da and the monoisotopic mass is 339.006500 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, the chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base . This was done either by the conventional method or by using microwave irradiation .

Mechanism of Action

While the specific mechanism of action for “4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid” is not mentioned in the retrieved papers, similar compounds have shown promising antimicrobial activity against Staphylococcus aureus and Escherichia coli .

properties

IUPAC Name

4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO4/c1-22-13-11(16)6-9(7-12(13)17)14(19)18-10-4-2-8(3-5-10)15(20)21/h2-7H,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEJAAXZTTXGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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